molecular formula C25H30N4O6 B2624740 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894023-00-8

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2624740
CAS No.: 894023-00-8
M. Wt: 482.537
InChI Key: GTLUXRIOTNPIKP-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzo[d][1,3]dioxole moiety, a dimethoxyphenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the dimethoxyphenyl group, and the piperazine ring. Common synthetic routes may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Synthesis of the dimethoxyphenyl group: This involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, dimethoxyphenyl group, and piperazine ring, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6/c1-32-20-6-4-19(13-22(20)33-2)29-15-18(12-24(29)30)26-25(31)28-9-7-27(8-10-28)14-17-3-5-21-23(11-17)35-16-34-21/h3-6,11,13,18H,7-10,12,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUXRIOTNPIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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